![molecular formula C10H7NO4 B4895900 2,4-Dioxochromene-3-carboxamide](/img/structure/B4895900.png)
2,4-Dioxochromene-3-carboxamide
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Overview
Description
2,4-Dioxochromene-3-carboxamide is a heterocyclic organic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a chromene core with two keto groups at positions 2 and 4, and a carboxamide group at position 3. This unique structure imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxochromene-3-carboxamide can be achieved through a multi-step process. One common method involves the reaction of 1,3-cyclohexanediones with dimethylformamide dimethylacetal and various N-substituted cyanacetamides. This reaction proceeds via a one-pot three-step method, resulting in the formation of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also considered to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The carboxamide group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce chromene diols. Substitution reactions can result in a variety of substituted chromene derivatives.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Dioxochromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of 5-lipoxygenase by binding to its active site, thereby preventing the enzyme from catalyzing the formation of pro-inflammatory leukotrienes . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
2,4-Dioxochromene-3-carboxamide can be compared with other similar compounds, such as:
Chromone-2-carboxamide: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Coumarin-3-carboxamide: Known for its anticancer properties, but with a different core structure that affects its mechanism of action.
Indole-2-carboxamide: Exhibits strong enzyme inhibitory properties, particularly against HIV-1 and renin enzymes.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both keto and carboxamide groups, which contribute to its diverse reactivity and potential biological activities.
Properties
IUPAC Name |
2,4-dioxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c11-9(13)7-8(12)5-3-1-2-4-6(5)15-10(7)14/h1-4,7H,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHJIDSCJVCUGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C(=O)O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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